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Compound of Interest

Compound Name: Chisocheton compound F

Cat. No.: B12394182 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The genus Chisocheton (family: Meliaceae) is a rich source of diverse secondary

metabolites, particularly limonoids and triterpenoids, which have demonstrated significant

potential in preclinical studies. These compounds exhibit a range of biological activities, most

notably cytotoxic and anti-inflammatory effects. While a specific entity denoted as

"Chisocheton compound F" is not identified in publicly available literature, this document

provides a comprehensive guide to the in vitro testing of representative bioactive compounds

isolated from this genus. The protocols and data herein are based on published studies of well-

characterized Chisocheton compounds, serving as a robust framework for evaluating novel

derivatives.

This guide is divided into two primary applications:

Cytotoxicity and Apoptosis Induction in Cancer Cells: Focused on evaluating the anti-cancer

potential of a compound, using 7α-hydroxy-β-sitosterol from Chisocheton tomentosus as a

representative example.[1]

Anti-inflammatory Activity Assessment: Focused on quantifying the inhibition of inflammatory

pathways, referencing data from various limonoids isolated from Chisocheton plants.[2][3][4]

[5]
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This section outlines the procedures to assess a compound's ability to inhibit cancer cell growth

and induce programmed cell death (apoptosis).

Data Presentation
Table 1: Cytotoxicity of Representative Chisocheton Compounds against Various Cell Lines

Compound/Ext
ract

Cell Line Assay Type IC50 Value Source

7α-hydroxy-β-
sitosterol

MCF-7 (Breast
Cancer)

MTT Assay
Not specified,
but cytotoxic

[1]

Lasiocarpine A
MCF-7 (Breast

Cancer)

PrestoBlue

Assay
43.38 µM [6]

Pentandricine
MCF-7 (Breast

Cancer)

Resazurin

Method
369.84 µM [7]

Ceramicine B
MCF-7 (Breast

Cancer)

Resazurin

Method
150.86 µM [7]

3β-hydroxy-

lanost-7-ene

P-388 (Murine

Leukemia)
Not specified

4.29 ± 0.03

µg/mL
[8][9]

Stigmasterol
P-388 (Murine

Leukemia)
Not specified 12.4 µg/mL [10]

| 7-hydroxy-6-methoxycoumarin | P-388 (Murine Leukemia) | Not specified | 16.5 µg/mL |[11] |
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Phase 1: Cytotoxicity Screening

Phase 2: Mechanism of Action
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(Flow Cytometry)

Apoptosis Protein Analysis
(Western Blot)

Signaling Pathway Analysis
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Caption: General workflow for evaluating the anti-cancer properties of a Chisocheton

compound.

Experimental Protocols
Protocol 1: MTT Assay for Cell Viability

Cell Seeding: Seed human breast adenocarcinoma (MCF-7) cells in a 96-well plate at a

density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a

5% CO₂ humidified atmosphere.

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a

series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100

µM. Replace the medium in each well with 100 µL of the corresponding compound dilution.

Include a vehicle control (DMSO) and a negative control (medium only).

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Apoptosis-Related Proteins

Cell Lysis: Seed MCF-7 cells in 6-well plates and treat with the compound at its IC50

concentration for 24-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay

kit.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel

and perform electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST

for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at

4°C. Recommended antibodies: anti-Bax, anti-Bcl-2, anti-cleaved-caspase-9, anti-cleaved-

caspase-3, anti-ERK1/2, anti-phospho-ERK1/2, and anti-β-actin (as a loading control).

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an

enhanced chemiluminescence (ECL) substrate and an imaging system.

Densitometry: Quantify band intensities using software like ImageJ, normalizing to the

loading control.

Signaling Pathway Visualization
Based on studies of 7α-hydroxy-β-sitosterol, a key mechanism involves the intrinsic apoptosis

pathway and downregulation of the ERK1/2 survival pathway.[1]
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Caption: Apoptosis induction pathway of a representative Chisocheton compound.
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Part 2: Anti-inflammatory Activity
This section details the methods to evaluate a compound's ability to suppress inflammatory

responses in immune cells.

Data Presentation
Table 2: Anti-inflammatory Activity of Representative Chisocheton Limonoids in LPS-Stimulated

THP-1 Cells

Compound Target Cytokine IC50 Value (µM) Source

Compound 3 TNF-α 15.2 ± 0.9 [2][3][4][5]

Compound 5 TNF-α 11.7 ± 1.1 [2][3][4][5]

Compound 9 TNF-α 11.2 ± 1.3 [2][3][4][5]

Compound 15 TNF-α 12.5 ± 0.6 [2][3][4][5]

Compound 3 IL-6 18.5 ± 1.3 [2][3][4][5]

Compound 5 IL-6 13.9 ± 0.8 [2][3][4][5]

Compound 9 IL-6 12.1 ± 1.1 [2][3][4][5]

Compound 15 IL-6 14.2 ± 0.9 [2][3][4][5]

(Note: Compound numbers are as designated in the source publication)

Experimental Protocols
Protocol 3: Cytokine Secretion Measurement by ELISA

Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophages

by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

Compound Pre-treatment: Seed the differentiated THP-1 cells in a 24-well plate. Pre-treat

the cells with various concentrations of the test compound (e.g., 1-20 µM) for 1 hour.
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LPS Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a

final concentration of 10 ng/mL. Include an unstimulated control and an LPS-only control.

Incubation: Incubate the cells for 18-24 hours at 37°C with 5% CO₂.

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the

supernatant using commercially available ELISA kits, following the manufacturer's

instructions.

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound

concentration relative to the LPS-only control. Determine the IC50 value for each cytokine.

Protocol 4: Western Blot for MAPK Signaling

Cell Treatment: Follow steps 1-3 from Protocol 3. For Western blot, a shorter LPS stimulation

time (e.g., 30-60 minutes) is often optimal for detecting phosphorylation.

Protein Extraction and Analysis: Perform cell lysis, protein quantification, SDS-PAGE, and

protein transfer as described in Protocol 2.

Antibody Incubation: Use primary antibodies specific for phosphorylated p38 MAPK (p-p38)

and total p38 MAPK.

Detection and Analysis: Detect the signal and perform densitometric analysis, calculating the

ratio of p-p38 to total p38 to determine the extent of pathway inhibition.[3]

Signaling Pathway Visualization
Several Chisocheton limonoids have been shown to inhibit the production of pro-inflammatory

cytokines by suppressing the p38 MAPK signaling pathway in LPS-stimulated macrophages.[2]

[3][4][5]
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Caption: Anti-inflammatory signaling pathway modulated by Chisocheton limonoids.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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